molecular formula C16H17NO B182412 N-(2,2-diphenylethyl)acetamide CAS No. 93007-74-0

N-(2,2-diphenylethyl)acetamide

Cat. No.: B182412
CAS No.: 93007-74-0
M. Wt: 239.31 g/mol
InChI Key: XGPLPSYPEKXARJ-UHFFFAOYSA-N
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Description

N-(2,2-diphenylethyl)acetamide: is an organic compound with the molecular formula C16H17NO It is a derivative of acetamide, where the hydrogen atom of the amide group is replaced by a 2,2-diphenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2-diphenylethyl)acetamide typically involves the reaction of acetamide with 2,2-diphenylethylamine under specific conditions. One common method is the acylation of 2,2-diphenylethylamine with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: N-(2,2-diphenylethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Alkyl halides, Acyl chlorides

Major Products Formed:

    Oxidation: Carboxylic acids, Ketones

    Reduction: Amines, Alcohols

    Substitution: Various substituted amides

Scientific Research Applications

N-(2,2-diphenylethyl)acetamide has several applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,2-diphenylethyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity or function. The specific pathways involved depend on the context of its application, such as inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

  • Acetamide, N-(2-phenylethyl)-
  • Acetamide, N-(2,4-dimethylphenyl)-
  • Acetamide, N-(2,5-dimethylphenyl)-

Comparison: N-(2,2-diphenylethyl)acetamide is unique due to the presence of two phenyl groups attached to the ethyl chain, which imparts distinct steric and electronic properties. This makes it different from other similar compounds like Acetamide, N-(2-phenylethyl)-, which has only one phenyl group, and Acetamide, N-(2,4-dimethylphenyl)-, which has methyl groups instead of phenyl groups. These differences can influence the compound’s reactivity, binding affinity, and overall behavior in various applications.

Properties

CAS No.

93007-74-0

Molecular Formula

C16H17NO

Molecular Weight

239.31 g/mol

IUPAC Name

N-(2,2-diphenylethyl)acetamide

InChI

InChI=1S/C16H17NO/c1-13(18)17-12-16(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16H,12H2,1H3,(H,17,18)

InChI Key

XGPLPSYPEKXARJ-UHFFFAOYSA-N

SMILES

CC(=O)NCC(C1=CC=CC=C1)C2=CC=CC=C2

Canonical SMILES

CC(=O)NCC(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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